molecular formula C19H23ClN4O4S B2887084 N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215725-10-2

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2887084
CAS No.: 1215725-10-2
M. Wt: 438.93
InChI Key: OPBFNXOMILFVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, an oxazole-carboxamide hybrid, and a morpholine-derived substituent. The benzothiazole moiety is substituted with methoxy (4-position) and methyl (7-position) groups, while the oxazole-5-carboxamide bridge connects the benzothiazole to a morpholinoethyl side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds investigated for kinase inhibition, antimicrobial activity, or anticancer applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S.ClH/c1-13-3-4-14(25-2)16-17(13)28-19(21-16)23(18(24)15-5-6-20-27-15)8-7-22-9-11-26-12-10-22;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBFNXOMILFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of a substituted thiourea intermediate. A typical protocol involves:

  • Reacting 4-methoxy-7-methylaniline with thiophosgene to form the corresponding isothiocyanate.
  • Treating the isothiocyanate with ammonium hydroxide to yield the thiourea intermediate.
  • Cyclizing the thiourea under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole ring.

Key Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Ethanol or dichloromethane
  • Yield: 70–85%

Functionalization with the Morpholine-Ethyl Side Chain

Alkylation of the Benzothiazole Amine

The primary amine on the benzothiazole core is alkylated using 2-chloroethylmorpholine hydrochloride:

  • Dissolve 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and 2-chloroethylmorpholine hydrochloride (1.2 equiv) in acetonitrile.
  • Add potassium carbonate (2.0 equiv) as a base.
  • Reflux at 80°C for 12–16 hours.

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
  • Purification via column chromatography (SiO₂, eluent: ethyl acetate/methanol 9:1) achieves >95% purity.

Synthesis of the 1,2-Oxazole-5-carboxamide Moiety

Van Leusen Oxazole Synthesis

The oxazole ring is constructed using the van Leusen protocol:

  • React propiolaldehyde (1.0 equiv) with TosMIC (tosylmethyl isocyanide, 1.1 equiv) in methanol.
  • Add potassium carbonate (1.5 equiv) and stir at 50°C for 6 hours.
  • Acidify with HCl to precipitate 1,2-oxazole-5-carboxylic acid.

Mechanistic Insight :
The reaction proceeds via a [3+2] cycloaddition, where TosMIC acts as a three-atom synthon.

Amide Coupling and Salt Formation

Carboxamide Bond Formation

The final coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Combine the functionalized benzothiazole (1.0 equiv) and 1,2-oxazole-5-carboxylic acid (1.1 equiv) in dry DMF.
  • Add EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
  • Stir at room temperature for 24 hours.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether, followed by recrystallization from ethanol.

Industrial-Scale Optimization

Continuous Flow Chemistry

Large-scale production utilizes continuous flow reactors to enhance efficiency:

  • Residence time: 10 minutes
  • Temperature: 120°C
  • Yield improvement: 15–20% compared to batch processes.

Green Chemistry Approaches

Recent advances employ β-cyclodextrin as a supramolecular catalyst in water, reducing organic solvent use.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.45 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.89 (s, 3H, OCH₃), 2.51 (m, 4H, morpholine-CH₂).
  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

Thermal Analysis :

  • Melting point: 218–220°C (decomposition).

Challenges and Solutions

Regioselectivity in Oxazole Formation

Using bulky aldehydes (e.g., propiolaldehyde) minimizes side reactions during van Leusen synthesis.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography with acetonitrile/water mixtures resolves solubility issues.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or oxazole rings.

Scientific Research Applications

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of benzothiazole, oxazole, and morpholine functionalities. Below is a comparative analysis with structurally related derivatives from the literature (Table 1), highlighting substituent effects, synthetic yields, and physicochemical properties.

Key Observations:

Structural Diversity and Functional Groups: The target compound’s oxazole-carboxamide bridge distinguishes it from thiazolidinone-linked benzothiazoles (e.g., 4g, 4h) . Morpholinoethyl substitution contrasts with morpholinylpropoxy groups in benzimidazoles (3q/3r) , suggesting divergent pharmacokinetic profiles.

Synthetic Accessibility: The target compound’s synthesis yield is unreported, but morpholine-containing derivatives often require multi-step protocols. In contrast, thiazolidinone derivatives (4g, 4h) achieve moderate-to-high yields (37–70%) under ethanol reflux .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro, fluoro) on aryl rings (4g, 4h) may enhance target affinity but reduce solubility. The target’s methoxy and methyl groups balance lipophilicity and steric effects.
  • Morpholine’s hydrophilic nature in both the target and 3q/3r improves aqueous solubility, critical for bioavailability .

Spectroscopic Characterization :

  • While NMR data for the target are unavailable, similar compounds (e.g., 4g, 4h) show distinct aromatic proton shifts (δ 6.5–8.2 ppm) and carbonyl signals (δ ~170 ppm) , which would aid in validating the target’s structure.

Biological Activity

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride (CAS Number: 1105188-38-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H21N3OSC_{14}H_{21}N_{3}OS, and it features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a morpholine group. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds containing benzothiazole and oxazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (CEM) cells. A study highlighted that certain benzothiazole derivatives showed IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer potential .

CompoundCell LineIC50 (μM)
Compound AMCF-70.48
Compound BA5490.12
N-(4-Methoxy...)MCF-7TBD

The mechanisms by which these compounds exert their effects often involve the induction of apoptosis and cell cycle arrest. For example, flow cytometry assays have shown that related compounds trigger apoptosis in cancer cells by increasing caspase activity . Additionally, molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues in target proteins, enhancing its biological efficacy .

Case Studies

  • Antitumor Activity : A study involving a series of oxazole derivatives reported that modifications to the structure led to varying degrees of antitumor activity. The compound's ability to induce apoptosis was linked to its structural features .
  • Selectivity : Research has shown that certain derivatives exhibit selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .
  • Comparative Studies : In comparative studies with well-known chemotherapeutics like doxorubicin, some derivatives of the compound displayed superior efficacy against specific cancer types .

Q & A

Basic: What synthetic routes are most effective for preparing N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Isoxazole ring formation : Cyclization of precursors like nitrile oxides or via 1,3-dipolar cycloaddition.
  • Coupling reactions : Amide bond formation between the isoxazole-5-carboxylic acid derivative and the substituted benzothiazole-amine using coupling agents (e.g., EDCl/HOBt) .
  • Morpholine incorporation : Alkylation of the ethylamine side chain with morpholine under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in ethanol .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity and temperature .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy at C4 of benzothiazole, morpholine ethyl linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and chloride counterion presence.
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amide bonds) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Advanced: How can researchers resolve discrepancies between computational predictions of bioactivity and experimental assay results?

Methodological Answer:

  • Validate computational models : Cross-check docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC) to assess false positives/negatives .
  • Assay optimization : Control variables like buffer pH, temperature, and protein concentration to minimize experimental noise .
  • Structural dynamics : Use molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate ligand-receptor flexibility over time, which static docking may miss .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Target deconvolution : Employ affinity chromatography or photoaffinity labeling to identify binding proteins .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects in treated cell lines .
  • Inhibitor profiling : Test against kinase panels or GPCR libraries to narrow down potential targets .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers simulating gastric (pH 1.2–3) and plasma (pH 7.4) environments. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH) to assess shelf-life .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced: What computational approaches are effective for predicting metabolite formation and toxicity?

Methodological Answer:

  • In silico metabolism : Use software like Schrödinger’s MetaSite to simulate Phase I/II metabolism and identify potential toxicophores (e.g., reactive quinones) .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity risks .
  • DMPK modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and clearance .

Advanced: How can researchers optimize derivatives for improved selectivity against off-target proteins?

Methodological Answer:

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy to ethoxy, morpholine to piperazine) and assay against target/off-target panels .
  • Co-crystallization : Solve X-ray structures of ligand-target complexes to guide steric or electronic modifications .
  • Free-energy perturbation (FEP) : Calculate binding energy differences between analogs using FEP+ (Schrödinger) to prioritize syntheses .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Cell viability assays : Use MTT or CellTiter-Glo in disease-relevant cell lines to assess cytotoxicity .
  • Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .

Advanced: How should contradictory data between batch syntheses be analyzed and resolved?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent purity, catalyst loading) affecting yield/purity .
  • Impurity profiling : Compare LC-MS traces of batches to identify side products (e.g., incomplete morpholine alkylation) .
  • Kinetic studies : Monitor reaction intermediates via in situ FTIR or Raman spectroscopy to pinpoint rate-limiting steps .

Advanced: What strategies enhance the compound’s solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Co-crystallization : Formulate with co-solvents (e.g., cyclodextrins) to improve aqueous solubility .
  • Salt screening : Test alternative counterions (e.g., mesylate, besylate) to optimize dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.